N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-15-8-7-14(10-16(15)20)23-18(25)22-13-3-1-11(2-4-13)9-17(24)21-12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,21,24)(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVEDBJCIJJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Retrosynthetic Analysis
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide contains several key structural components that inform its synthesis strategy:
- A 3,4-dichlorophenyl group
- A urea linkage connecting to a phenyl ring
- A phenylacetamide moiety with a cyclopropyl substituent
From a retrosynthetic perspective, the compound can be divided into two main fragments: the 3,4-dichlorophenyl isocyanate component and the 4-aminophenylacetic acid cyclopropylamide component. These fragments can be synthesized separately and then joined via a urea coupling reaction.
Synthetic Methodologies
Convergent Synthetic Approach
The most efficient preparation method involves a convergent approach utilizing the following key steps:
Synthesis of 4-Aminophenylacetic Acid Derivative
This component can be prepared through the following steps:
- Protection of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O)
- Activation of the carboxylic acid group using coupling reagents
- Reaction with cyclopropylamine to form the amide bond
- Deprotection to yield the 4-aminophenylacetic acid cyclopropylamide intermediate
The amide formation reaction typically employs standard coupling conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride in the presence of triethylamine at low temperature (0-5°C). This approach is analogous to methods described for similar amide bond formations in the literature.
Preparation of 3,4-Dichlorophenyl Isocyanate
The isocyanate component can be prepared through one of two main routes:
- Direct conversion of 3,4-dichloroaniline to the isocyanate using phosgene or phosgene equivalents (triphosgene or bis(trichloromethyl) carbonate)
- Conversion of 3,4-dichloroaniline to the corresponding acyl azide followed by Curtius rearrangement
The isocyanate formation represents a critical step in the synthesis and requires careful handling due to the reactivity and potential toxicity of the reagents involved.
Urea Formation Reaction
The final coupling involves the reaction between the 4-aminophenylacetic acid cyclopropylamide and 3,4-dichlorophenyl isocyanate to form the urea linkage. This reaction typically proceeds under mild conditions in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Linear Synthetic Approach
An alternative linear approach involves:
- Starting with 4-nitrophenylacetic acid
- Conversion to the cyclopropyl amide via standard amide coupling procedures
- Reduction of the nitro group to an amine
- Reaction of the resulting amine with 3,4-dichlorophenyl isocyanate
This approach offers certain advantages including the elimination of protection/deprotection steps but may result in lower overall yields compared to the convergent approach.
Detailed Reaction Procedures
Synthesis of N-cyclopropyl-2-(4-aminophenyl)acetamide Intermediate
Reagents:
- 4-Aminophenylacetic acid (1.0 equivalent)
- Di-tert-butyl dicarbonate (1.2 equivalents)
- Sodium hydroxide (2.0 equivalents)
- 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.5 equivalents)
- Hydroxybenzotriazole (1.5 equivalents)
- Cyclopropylamine (1.3 equivalents)
- Trifluoroacetic acid (excess)
- Appropriate solvents (tetrahydrofuran, dichloromethane)
Procedure:
- Dissolve 4-aminophenylacetic acid in a mixture of water and tetrahydrofuran (1:1)
- Add sodium hydroxide solution and cool to 0°C
- Add di-tert-butyl dicarbonate dropwise and stir at room temperature for 12 hours
- Extract the Boc-protected intermediate and purify
- Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride and hydroxybenzotriazole in dichloromethane
- Add cyclopropylamine and stir for 8-12 hours
- Remove the Boc protecting group using trifluoroacetic acid in dichloromethane
- Neutralize with saturated sodium bicarbonate solution
- Extract and purify the N-cyclopropyl-2-(4-aminophenyl)acetamide intermediate
The typical yield for this sequence ranges from 65-75% after purification.
Synthesis of 3,4-Dichlorophenyl Isocyanate
Method A (Using Triphosgene):
Reagents:
- 3,4-Dichloroaniline (1.0 equivalent)
- Triphosgene (0.4 equivalents)
- Triethylamine (2.2 equivalents)
- Dichloromethane (anhydrous)
Procedure:
- Dissolve 3,4-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere
- Cool to 0°C and add triethylamine
- Add triphosgene solution in dichloromethane dropwise over 30 minutes
- Allow the reaction to warm to room temperature and stir for 3 hours
- Filter to remove triethylamine hydrochloride salt
- The resulting solution of 3,4-dichlorophenyl isocyanate should be used immediately in the next step due to its reactivity
Method B (Via Curtius Rearrangement):
Reagents:
- 3,4-Dichlorobenzoic acid (1.0 equivalent)
- Thionyl chloride (1.5 equivalents)
- Sodium azide (1.5 equivalents)
- Tetrahydrofuran (anhydrous)
Procedure:
- Convert 3,4-dichlorobenzoic acid to the corresponding acid chloride using thionyl chloride
- React the acid chloride with sodium azide in tetrahydrofuran at 0°C
- Heat the resulting acyl azide solution to 60-65°C to induce Curtius rearrangement
- The isocyanate formed should be used immediately in the subsequent urea formation step
Final Urea Coupling Reaction
Reagents:
- N-cyclopropyl-2-(4-aminophenyl)acetamide (1.0 equivalent)
- 3,4-Dichlorophenyl isocyanate (1.1 equivalents)
- Dichloromethane or tetrahydrofuran (anhydrous)
- Triethylamine (0.1 equivalents, catalytic)
Procedure:
- Dissolve N-cyclopropyl-2-(4-aminophenyl)acetamide in anhydrous solvent under nitrogen atmosphere
- Add catalytic amount of triethylamine
- Add the freshly prepared 3,4-dichlorophenyl isocyanate solution dropwise
- Stir at room temperature for 12-16 hours (reaction progress monitored by thin layer chromatography)
- Quench the reaction with a small amount of methanol
- Concentrate the reaction mixture and purify by column chromatography or recrystallization
- Characterize the final product using appropriate analytical techniques
The yield for this final coupling step typically ranges from 70-85%, with an overall yield of 45-65% for the entire synthetic sequence.
Alternative Synthesis Using Linear Approach
Synthesis from 4-Nitrophenylacetic Acid
Reagents:
- 4-Nitrophenylacetic acid (1.0 equivalent)
- 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.2 equivalents)
- Hydroxybenzotriazole (1.2 equivalents)
- Cyclopropylamine (1.3 equivalents)
- Palladium on carbon (10%, catalytic)
- Hydrogen gas
- 3,4-Dichlorophenyl isocyanate (1.1 equivalents)
- Appropriate solvents (dichloromethane, methanol)
Procedure:
- Activate 4-nitrophenylacetic acid with coupling reagents in dichloromethane
- Add cyclopropylamine and stir for 8-12 hours to form N-cyclopropyl-2-(4-nitrophenyl)acetamide
- Reduce the nitro group using hydrogen gas and palladium catalyst in methanol
- Filter off the catalyst and concentrate the solution containing N-cyclopropyl-2-(4-aminophenyl)acetamide
- React with 3,4-dichlorophenyl isocyanate as described in section 3.3
- Purify the final product
This approach eliminates protection/deprotection steps but may suffer from lower selectivity and yield.
Analytical Characterization
Spectroscopic Data
The final compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Expected key signals include:
- Cyclopropyl protons: 0.4-0.7 ppm (m, 4H, CH₂ of cyclopropyl)
- Cyclopropyl methine: 2.6-2.8 ppm (m, 1H, CH of cyclopropyl)
- Methylene adjacent to carbonyl: 3.4-3.6 ppm (s, 2H, CH₂CO)
- Aromatic protons: 6.9-7.8 ppm (complex pattern)
- NH signals: 8.0-9.0 ppm (multiple signals)
Infrared Spectroscopy (IR):
- Characteristic absorption bands:
- N-H stretching: 3300-3400 cm⁻¹
- C=O stretching (amide): 1640-1680 cm⁻¹
- C=O stretching (urea): 1640-1660 cm⁻¹
- C-Cl stretching: 730-760 cm⁻¹
Mass Spectrometry:
- Expected molecular ion peak [M+H]⁺ corresponding to the molecular formula
- Characteristic fragmentation pattern including loss of cyclopropyl group and cleavage at the urea linkage
Physical Properties
Table 1: Physical Properties of this compound
| Property | Characteristic |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 195-200°C (estimated) |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and hot alcohols |
| Log P | Approximately 3.2-3.8 (estimated based on structure) |
| pKa | ~9.5 for the NH of urea (estimated) |
Optimization Strategies
Yield Improvement
Several strategies can be employed to improve the overall yield:
Modification of Coupling Conditions:
- Using alternative coupling reagents such as HATU or PyBOP instead of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride
- Optimization of reaction temperature and time
- Addition of molecular sieves to remove water generated during the reaction
Alternative Protecting Groups:
- Using Fmoc or Cbz instead of Boc for amine protection
- Exploring orthogonal protection strategies
Optimization of Isocyanate Formation:
Purification Strategies
Effective purification methods include:
Column Chromatography:
- Silica gel with appropriate solvent systems (ethyl acetate/hexanes gradients)
- Automated flash chromatography for larger scale preparations
Recrystallization:
- From ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes mixtures
- Fractional crystallization for difficult-to-separate impurities
Trituration:
- Using appropriate solvent systems to remove impurities while retaining the desired product
Scale-Up Considerations
For larger scale production, several modifications to the synthetic approach may be necessary:
Safety Considerations:
- Avoiding hazardous reagents such as phosgene or azides
- Using flow chemistry for the isocyanate formation step
- Implementing appropriate engineering controls for exothermic reactions
Economic Factors:
- Selection of less expensive reagents
- Recyclability of solvents and catalysts
- Minimization of chromatographic purifications
Process Efficiency:
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Different Synthetic Approaches
| Synthetic Route | Advantages | Disadvantages | Overall Yield | Number of Steps |
|---|---|---|---|---|
| Convergent Approach with Boc Protection | Higher selectivity, cleaner reactions | Requires protection/deprotection steps | 45-65% | 6-7 |
| Linear Approach from 4-Nitrophenylacetic Acid | Fewer steps, no protection needed | Potentially lower selectivity | 35-55% | 4-5 |
| Curtius Rearrangement Route | Avoids direct use of phosgene | Hazardous azide intermediates | 40-60% | 5-6 |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the ureido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as a therapeutic agent against breast cancer .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study: In Vivo Models
In animal models of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to controls .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the cyclopropyl group and the urea moiety can enhance its potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Size | Larger groups may increase binding affinity |
| Urea Substituents | Variations can alter pharmacokinetics |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity.
Synthetic Route Example
- Formation of Urea Linkage : Reaction of 3,4-dichlorophenyl isocyanate with cyclopropyl amine.
- Acetylation : Subsequent acetylation to introduce the acetamide group.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The 3,4-dichlorophenyl group in the target compound is a critical feature shared with 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Crystallographic studies of the latter reveal that the dichlorophenyl ring adopts dihedral angles of 44.5–77.5° relative to the acetamide core, influencing molecular packing and hydrogen-bonding networks . In contrast, compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replace the urea group with a benzothiazole ring, prioritizing hydrophobic interactions over hydrogen bonding .
Table 1: Substituent Impact on Acetamide Derivatives
Role of Urea and Amide Linkages
The urea group in the target compound differentiates it from simpler acetamides. For example, 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide () lacks a urea bridge but includes a secondary amine, which may reduce conformational rigidity compared to the target’s urea . Urea-containing analogs like A-425619 () demonstrate the importance of this group in binding to targets such as ion channels or enzymes .
Cyclopropyl vs. Other N-Substituents
The cyclopropyl group on the acetamide nitrogen is uncommon in the evidence provided. Most analogs, such as N-(pyrazolyl)acetamide () or N-(benzothiazole)acetamide (), use bulkier or aromatic N-substituents. Cyclopropyl’s small size and sp³ hybridization may reduce steric hindrance while enhancing metabolic stability—a strategy employed in pharmaceuticals like HCV protease inhibitors .
Functional Performance
Challenges and Opportunities
The absence of direct data on the target compound necessitates extrapolation from analogs. Key challenges include:
- Synthetic Complexity : Introducing cyclopropyl and urea groups may require multi-step protocols.
- Bioactivity Prediction : While 3,4-dichlorophenyl groups enhance lipophilicity, their toxicity profile must be evaluated.
Biological Activity
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide, a compound with the CAS number 1207028-89-4, has garnered attention due to its potential biological activity. This article aims to explore its biological properties, particularly focusing on its antimicrobial, anticancer, and anticonvulsant activities.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a cyclopropyl group and a dichlorophenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1207028-89-4 |
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that chloroacetamides can effectively inhibit various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans . The presence of halogenated phenyl groups enhances lipophilicity, facilitating cell membrane penetration.
Anticancer Activity
Investigations into the anticancer potential of similar compounds reveal promising results. For example, certain derivatives have demonstrated cytotoxic effects against glioma cells through multiple mechanisms such as inhibition of key signaling pathways (AMPK and AKT), induction of necroptosis, and modulation of cell cycle progression . The structural components, particularly the urea linkage and the dichlorophenyl group, are believed to play crucial roles in these activities.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. In animal models, certain derivatives exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole tests. These compounds were found to interact with neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant activity .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of chloroacetamides, various derivatives were tested against E. coli, S. aureus, and C. albicans. The results indicated that compounds with para-substituted phenyl rings showed enhanced activity due to their favorable physicochemical properties. The study concluded that structural modifications could optimize antimicrobial efficacy .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of N-cyclopropyl derivatives revealed that they can induce apoptosis in glioma cells while sparing normal astrocytes from cytotoxic effects. This selectivity is crucial for therapeutic applications .
Case Study 3: Anticonvulsant Efficacy
In another study focused on anticonvulsant activity, specific derivatives were administered at varying doses to assess their protective effects in seizure models. Results showed significant anticonvulsant activity at doses of 100 mg/kg and higher, indicating potential for further development as therapeutic agents for epilepsy .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Purity Validation |
|---|---|---|
| Ureido Formation | DCC, DMAP, CH₂Cl₂, 0°C | TLC (Rf = 0.3, silica/EtOAc) |
| Cyclopropane Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | NMR (δ 1.2–1.5 ppm, cyclopropyl protons) |
| Final Purification | HPLC (ACN/H₂O, 70:30) | LC-MS (m/z = 458.3 [M+H]⁺) |
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Structural validation relies on:
- ¹H/¹³C NMR : Confirms cyclopropyl protons (δ 0.8–1.5 ppm) and aromatic/ureido carbons (δ 120–160 ppm) .
- IR Spectroscopy : Identifies ureido C=O stretches (~1680 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 458.3 (calc. 458.08) .
Q. Table 2: Key Spectral Signatures
| Technique | Critical Peaks/Bands | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (m, 4H) | Cyclopropyl group |
| ¹³C NMR | δ 156.8 (C=O) | Ureido carbonyl |
| IR | 1680 cm⁻¹ | Ureido C=O stretch |
How can researchers resolve contradictions in biological activity data across different assays for this compound?
Advanced Research Question
Contradictions in IC₅₀ or binding affinity may arise from assay conditions (e.g., pH, co-solvents). Strategies include:
- Orthogonal Assays : Validate EGFR inhibition via both enzymatic (kinase activity) and cellular (Western blot for p-EGFR) assays .
- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological conditions .
- Dose-Response Reproducibility : Use ≥3 biological replicates and statistical tools (e.g., ANOVA) to identify outliers .
What computational methods predict the binding interactions of this compound with EGFR?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions:
- Docking : The dichlorophenyl group occupies EGFR’s hydrophobic pocket (PDB: 1M17), with hydrogen bonds between ureido NH and Thr790 .
- MD Simulations : 100-ns trajectories assess stability; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. Table 3: Predicted EGFR Binding Metrics
| Parameter | Value | Significance |
|---|---|---|
| Docking Score | -9.2 kcal/mol | Strong affinity |
| Hydrogen Bonds | 3 (Thr790, Lys745) | Binding stability |
| RMSD (MD) | 1.8 Å | Conformational stability |
What are the primary biological targets of this compound based on structural analogs?
Basic Research Question
Structural analogs (e.g., EGFR inhibitors with ureido-acetamide motifs) suggest:
- EGFR Kinase : Competitive inhibition via ATP-binding pocket occupancy (IC₅₀ ~14.8 nM for analog compound 8b) .
- Tubulin Polymerization : Dichlorophenyl groups may disrupt microtubule dynamics, akin to indole derivatives .
Q. Table 4: Analog Activities
| Analog Structure | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Compound 8b () | EGFR | 14.8 nM | |
| N-(3-(3-indolyl)ureido)phenyl analog | Tubulin | 2.1 µM |
How to design experiments to elucidate the metabolic stability of this compound?
Advanced Research Question
Assess metabolic stability using:
- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH, monitoring depletion via LC-MS/MS. Half-life (t₁/₂) >60 min suggests stability .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .
- Reactive Metabolite Trapping : Glutathione (GSH) adduct formation indicates potential hepatotoxicity .
Q. Method Workflow :
Incubation : 1 µM compound + HLM (1 mg/mL) + NADPH (37°C, pH 7.4).
Sampling : Quench at 0, 15, 30, 60 min with acetonitrile.
Analysis : LC-MS/MS quantifies parent compound depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
